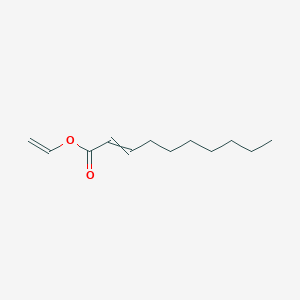

Ethenyl dec-2-enoate

説明

Ethenyl dec-2-enoate is an unsaturated ester characterized by an ethenyl (vinyl) group attached to the oxygen atom of dec-2-enoic acid, a 10-carbon chain with a double bond at the second position. While direct references to this compound are absent in the provided evidence, analogous compounds such as vinyl acetate (ethenyl acetate) and ethyl decanoate (a saturated ester) offer structural and functional parallels. Ethenyl esters are pivotal in polymer chemistry and organic synthesis due to their reactivity, particularly in radical-initiated polymerization and cycloaddition reactions . The absence of explicit data on ethenyl dec-2-enoate necessitates extrapolation from structurally related compounds, as discussed below.

特性

CAS番号 |

25103-22-4 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC名 |

ethenyl dec-2-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4,10-11H,2-3,5-9H2,1H3 |

InChIキー |

DPWAODQLQROODR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC=CC(=O)OC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Ethenyl dec-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of vinyl alcohol with dec-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ethenyl dec-2-enoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization.

化学反応の分析

Addition Reactions

The α,β-unsaturated system facilitates electrophilic and nucleophilic additions:

Hydrogen Addition

-

H-atom addition dominates below 1200 K, forming saturated esters via radical mechanisms .

-

Kinetic preference : H-addition to the C=C bond shows lower activation energy compared to OH-addition at temperatures <900 K .

Hydroxyl Addition

-

OH radicals preferentially add to the β-carbon at 800–1200 K, producing hydroxylated intermediates .

-

Competing pathways:

Catalytic Hydrogenation

-

Using Fe(TCP)Cl catalysts under toluene/H₂O biphasic conditions (80°C), selective hydrogenation of the double bond occurs with >90% yield .

Oxidation

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, though specific yields for ethenyl derivatives require further validation .

-

Strong Oxidants : KMnO₄ or CrO₃ in acidic conditions cleave the double bond, yielding carboxylic acid derivatives .

Reduction

-

Ester Group : LiAlH₄ reduces the ester to a primary alcohol (e.g., dec-2-en-1-ol) .

-

Double Bond : Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond, producing ethyl decanoate derivatives .

Substitution and Polymerization

Nucleophilic Substitution

-

The ethenyl group enhances electrophilicity at the β-carbon, enabling Michael additions with amines or thiols . Example:

Polymerization

-

Radical-initiated polymerization forms poly(ethenyl dec-2-enoate), though detailed kinetic data remain unpublished. Industrial applications suggest potential in coatings .

Thermal Decomposition

Pyrolysis studies (600–1500 K) reveal:

科学的研究の応用

Ethenyl dec-2-enoate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.

Biological Studies: Researchers explore its potential as a precursor for bioactive compounds that may have pharmaceutical applications.

Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism by which ethenyl dec-2-enoate exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. The ester functional group can participate in various chemical transformations, influencing the reactivity and properties of the resulting compounds.

類似化合物との比較

Comparison with Structurally Similar Compounds

Vinyl Acetate (Ethenyl Acetate)

- Structure : CH₃COOCH=CH₂ (ethenyl ester of acetic acid).

- Synthesis : Industrially produced via catalytic acetoxylation of ethylene or esterification of acetic acid with acetylene .

- Applications: A key monomer for polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles .

- Reactivity: Undergoes radical polymerization and participates in Diels-Alder reactions. Unlike ethenyl dec-2-enoate, its shorter chain length limits hydrophobic interactions.

Ethyl Decanoate (Ethyl Caprate)

- Structure: CH₃(CH₂)₈COOCH₂CH₃ (saturated ethyl ester of decanoic acid).

- Properties: Boiling point 243–245°C, used as a flavoring agent (fruity, waxy notes) and in biodiesel production .

- Comparison: The saturated nature of ethyl decanoate reduces reactivity compared to ethenyl dec-2-enoate, which has a conjugated double bond system. This difference impacts applications in photochemistry and polymer science.

4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol)

- Structure : A stilbene derivative with ethenyl-linked aromatic rings.

- Applications : Pharmacological research (antioxidant, anti-inflammatory) and synthetic precursor in fine chemicals .

- Key Difference: The ethenyl group in oxyresveratrol facilitates π-π stacking and isomerization, enabling photophysical applications absent in aliphatic esters like ethenyl dec-2-enoate .

2-[2-(2-Vinylphenyl)ethenyl]furan (1a)

- Structure : Ethenyl-bridged furan and vinylphenyl moieties.

- Synthesis : Prepared via Wittig reaction, highlighting the utility of ethenyl groups in constructing conjugated systems .

- Relevance: Demonstrates how ethenyl groups enhance conjugation and electronic properties, a feature critical for materials science but less explored in aliphatic esters like ethenyl dec-2-enoate.

Data Table: Key Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。